1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds . The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide in methanol. The resulting intermediate is then subjected to further reactions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane-3,7-dione: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[3.3.1]nonane-2,6-dione: Another bicyclic compound with a larger ring system.
2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-dione: A compound with a similar core structure but different substituents.
Uniqueness
1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is unique due to its specific functional groups and the presence of a boron atom in its structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BNO5 |
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Molecular Weight |
249.03 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(13,18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 |
InChI Key |
WUVDNEDXFYTLIX-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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